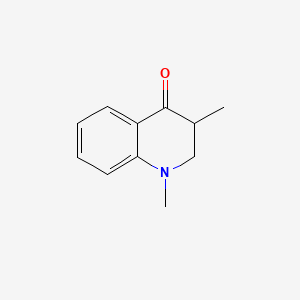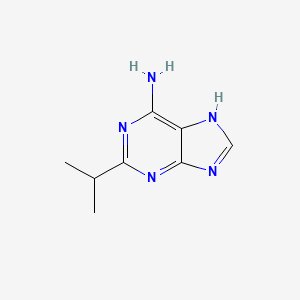
2,4-Dimethyl-1-(pentan-3-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1-(pentan-3-yl)benzene is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where two methyl groups and a pentan-3-yl group are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-(pentan-3-yl)benzene can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylbenzene with pentan-3-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-1-(pentan-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Hydrogenation in the presence of a palladium catalyst can reduce the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
2,4-Dimethyl-1-(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dimethyl-1-(pentan-3-yl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
1,4-Dimethylbenzene: Similar in structure but lacks the pentan-3-yl group.
2,4-Dimethyl-1-pentylbenzene: Similar but with a different alkyl chain length.
Uniqueness: 2,4-Dimethyl-1-(pentan-3-yl)benzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C13H20 |
|---|---|
分子量 |
176.30 g/mol |
IUPAC名 |
2,4-dimethyl-1-pentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-5-12(6-2)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3 |
InChIキー |
BSHITPHXFWKCIC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=C(C=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B11911700.png)

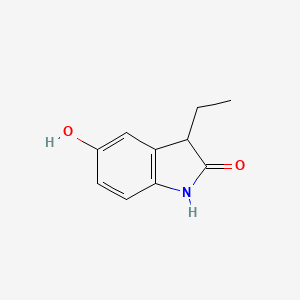
![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)
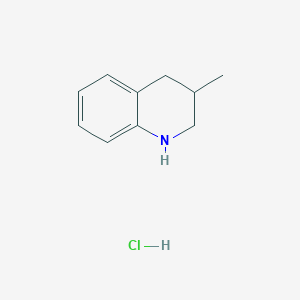
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)
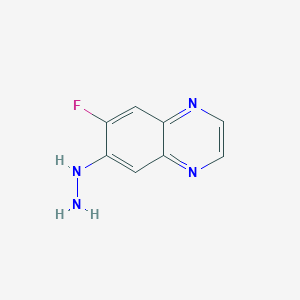

![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)


